molecular formula C14H12OS B157215 6,11-Dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1745-46-6

6,11-Dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B157215
CAS No.: 1745-46-6
M. Wt: 228.31 g/mol
InChI Key: JLRRONOEUGUFFI-UHFFFAOYSA-N
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Description

6,11-Dihydrodibenzo[b,e]thiepin-11-ol is an organic compound that belongs to the dibenzothiepin family. This compound is characterized by a thiepin ring system fused with two benzene rings and an alcohol functional group at the 11th position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Mechanism of Action

Mode of Action

It’s known that the compound may interact with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-ol typically involves the reduction of 6,11-Dihydrodibenzo(b,E)thiepin-11-one. The reduction can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,11-Dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group (hydroxyl group) at the 11th position, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .

Properties

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRONOEUGUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

48 g (212 mmol) 6.1-dihydro-dibenzo[b,e]thiepin-11-one are dissolved in 480 ml absolute methanol and cooled to ca. −10° C. 19.2 g (507 mmol) sodium borohydride is added portion wise to this solution. The mixture is stirred for three hours at RT without further cooling. After the careful addition of 30 ml water, the suspension is concentrated under vacuum. The residue is taken up in 500 ml dichloromethane and washed twice each with 150 ml water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is crystallized from 180 ml toluene. Colorless crystals of MP. 108° C.: Yield 41.2 g (85%).
Name
6.1-dihydro-dibenzo[b,e]thiepin-11-one
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar manner, 0.5 gram (13 millimoles) of sodium borohydride was added to a solution of 2.26 grams (13 millimoles) of 6,11-dihydrodibenzo[b,e]thiepin-11-one in 50 milliliters of ethanol to which a few drops of 40 percent sodium hydroxide had been added and the mixture stirred at room temperature overnight to obtain 6,11-dihydrodibenzo[b,e]thiepin-11-ol intermediate in the reaction mixture. Thereafter, in the manner previously described, the thiepinol intermediate was recovered by adding water to the mixture, subjecting the mixture to reduced pressure, adding ether and extracting therewith, washing and drying the ether solution, filtering the drying agent and vaporizing the ether to obtain an oily residue of 6,11-dihydrodibenzo[b,d]thiepin-11-ol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 2
6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 3
6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 4
6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 5
6,11-Dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 6
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Customer
Q & A

Q1: What is the structural significance of the thiepine ring in 6,11-dihydrodibenzo(b,e)thiepin-11-ol?

A1: The thiepine ring in 6,11-dihydrodibenzo(b,e)thiepin-11-ol adopts a non-planar conformation. X-ray crystallography studies reveal that the seven-membered thiepine ring exhibits a slightly twisted V-shape []. This non-planarity is likely due to the inherent strain within the seven-membered ring system and the presence of the sulfur atom. This specific conformation could influence the molecule's interactions with biological targets and its physicochemical properties.

Q2: How does the presence of intramolecular hydrogen bonding impact the structure of 6,11-dihydrodibenzo(b,e)thiepin-11-ol?

A2: Both independent molecules (A and B) of 6,11-dihydrodibenzo(b,e)thiepin-11-ol in the asymmetric unit exhibit an intramolecular O—H⋯N hydrogen bond []. This interaction likely contributes to stabilizing the molecule's conformation by holding the hydroxyl group and the nitrogen atom in a specific spatial arrangement.

Q3: What is the significance of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol in pharmaceutical synthesis?

A3: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol serves as a crucial intermediate in the synthesis of Baloxavir Marboxil [, ]. Baloxavir Marboxil is an antiviral drug used for treating influenza infections. The development of a scalable and quality-controllable process for synthesizing this specific difluoro derivative is essential for ensuring the efficient production of Baloxavir Marboxil.

Q4: What types of intermolecular interactions are observed in the crystal structure of 6,11-dihydrodibenzo(b,e)thiepin-11-ol?

A4: Analysis of the crystal structure reveals weak intermolecular C—H⋯O and C—H⋯π-ring interactions between adjacent molecules of 6,11-dihydrodibenzo(b,e)thiepin-11-ol []. These interactions contribute to the overall packing arrangement of molecules within the crystal lattice and influence the compound's physical properties, such as melting point and solubility.

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